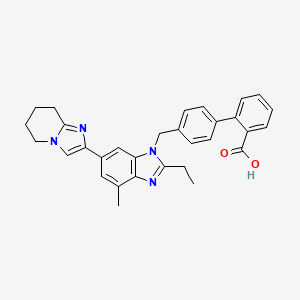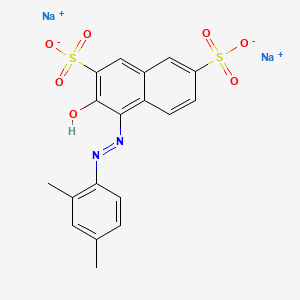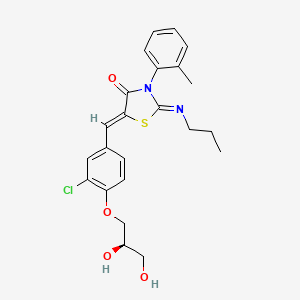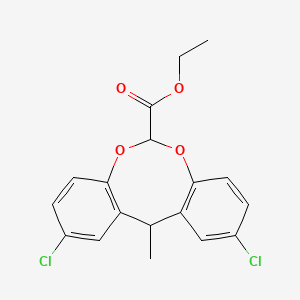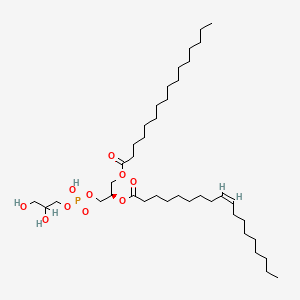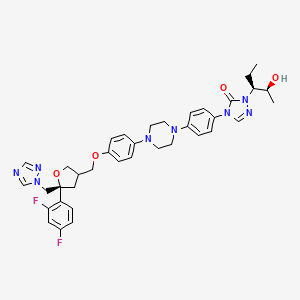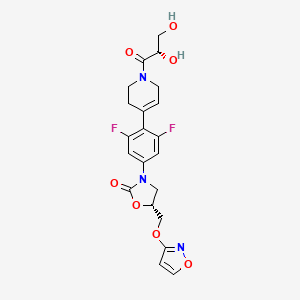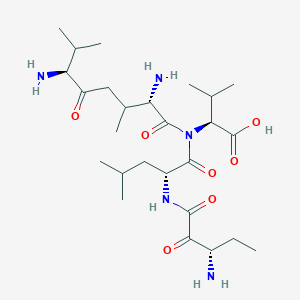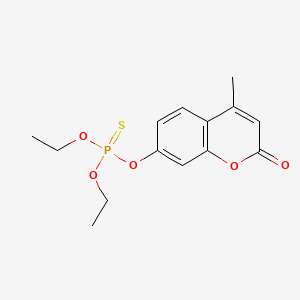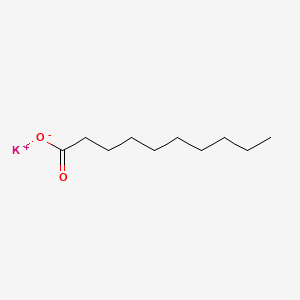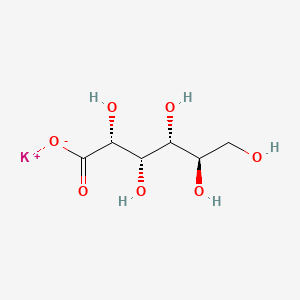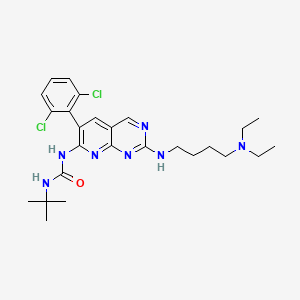
PD 161570
Vue d'ensemble
Description
PD 161570 est un inhibiteur puissant et ATP-compétitif du récepteur 1 du facteur de croissance des fibroblastes humains (FGFR1). Il inhibe également d'autres kinases tyrosine, telles que le récepteur du facteur de croissance dérivé des plaquettes (PDGFR), le récepteur du facteur de croissance épidermique (EGFR) et c-Src
Applications De Recherche Scientifique
PD 161570 has a wide range of scientific research applications, including:
Cancer research: It is used to study the inhibition of FGFR1 and other tyrosine kinases, which are involved in cancer cell proliferation and survival.
Cell signaling studies: The compound is used to investigate the role of FGFR1 and other receptors in cell signaling pathways.
Drug development: This compound serves as a lead compound for the development of new inhibitors targeting FGFR1 and other tyrosine kinases.
Biomedical research: It is used to study various biological processes, including angiogenesis and cell migration.
Mécanisme D'action
Target of Action
PD 161570 is a potent and ATP-competitive inhibitor that primarily targets the human FGF-1 receptor . It also inhibits other tyrosine kinases such as PDGFR, EGFR, and c-Src . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
this compound interacts with its targets by inhibiting their activity. It competes with ATP to bind to the FGF-1 receptor, thereby inhibiting the receptor’s tyrosine kinase activity . It also inhibits the autophosphorylation of PDGFR and the phosphorylation of the FGF-1 receptor .
Biochemical Pathways
The inhibition of these receptors affects several biochemical pathways. For instance, the inhibition of FGF-1 receptor disrupts the FGF signaling pathway, which is involved in cell growth, proliferation, and differentiation . This compound also inhibits the signaling pathways of bone morphogenetic proteins (BMPs) and TGF-β .
Result of Action
The inhibition of these receptors by this compound results in various molecular and cellular effects. It inhibits the growth of A121 cells in culture and can potently inhibit basic fibroblast growth factor (bFGF)-mediated angiogenesis . It also suppresses the constitutive phosphorylation of the FGF-1 receptor in human ovarian carcinoma cells .
Analyse Biochimique
Biochemical Properties
PD 161570 interacts with several enzymes and proteins. It inhibits the PDGFR, EGFR, and c-Src tyrosine kinases with IC50 values of 310 nM, 240 nM, and 44 nM, respectively . It also inhibits PDGF-stimulated autophosphorylation and FGF-1 receptor phosphorylation . These interactions play a crucial role in regulating many cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent fashion . It also suppresses the constitutive phosphorylation of the FGF-1 receptor in both human ovarian carcinoma cells and Sf9 insect cells overexpressing the human FGF-1 receptor .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It competes with ATP to inhibit the FGF-1 receptor . It also inhibits the autophosphorylation of PDGF and FGF-1 receptor phosphorylation . These actions result in the inhibition of several tyrosine kinases, thereby affecting cellular function.
Méthodes De Préparation
La synthèse du PD 161570 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrido[2,3-d]pyrimidine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrido[2,3-d]pyrimidine : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former la structure de base.
Réactions de substitution : Divers substituants sont introduits dans la structure de base par des réactions de substitution.
Modifications finales : Le produit final est obtenu par des modifications et des étapes de purification supplémentaires.
Analyse Des Réactions Chimiques
PD 161570 subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.
Réactions de substitution : Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et autres nucléophiles.
Hydrolyse : Cette réaction peut décomposer le composé en fragments plus petits.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Recherche sur le cancer : Il est utilisé pour étudier l'inhibition du FGFR1 et d'autres kinases tyrosine, qui sont impliquées dans la prolifération et la survie des cellules cancéreuses.
Études de signalisation cellulaire : Le composé est utilisé pour étudier le rôle du FGFR1 et d'autres récepteurs dans les voies de signalisation cellulaire.
Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux inhibiteurs ciblant le FGFR1 et d'autres kinases tyrosine.
Recherche biomédicale : Il est utilisé pour étudier divers processus biologiques, notamment l'angiogenèse et la migration cellulaire.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive le site de liaison de l'ATP du FGFR1 et d'autres kinases tyrosine. Cette inhibition empêche la phosphorylation du récepteur et des protéines de signalisation en aval, bloquant ainsi les voies de signalisation qui favorisent la prolifération et la survie cellulaires . Les cibles moléculaires du this compound comprennent le FGFR1, le PDGFR, l'EGFR et le c-Src .
Comparaison Avec Des Composés Similaires
PD 161570 est unique en sa capacité à inhiber plusieurs kinases tyrosine avec une grande puissance. Les composés similaires comprennent :
PD 166285 : Un autre inhibiteur du FGFR avec une structure chimique différente.
PD 166866 : Un inhibiteur sélectif du FGFR1.
PD 173074 : Un inhibiteur du FGFR et du récepteur du facteur de croissance de l'endothélium vasculaire (VEGFR).
Comparé à ces composés, this compound a un spectre d'activité plus large, inhibant plusieurs kinases tyrosine avec une grande puissance .
Propriétés
IUPAC Name |
1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVMEJKNLUWFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416145 | |
| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192705-80-9 | |
| Record name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 161570 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192705-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


